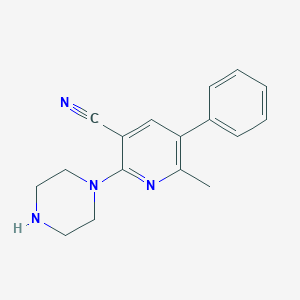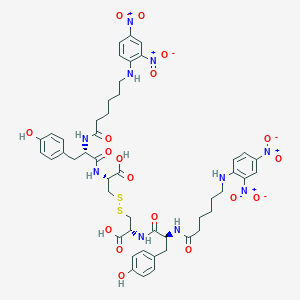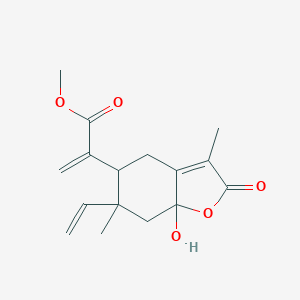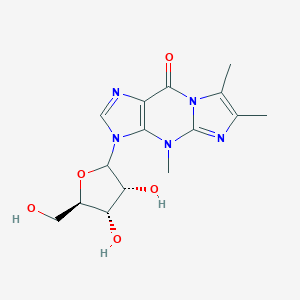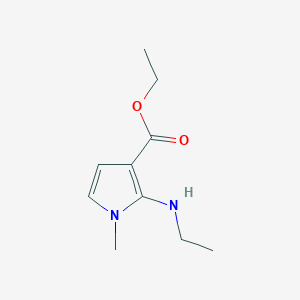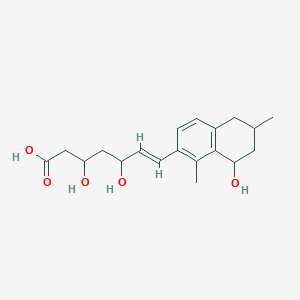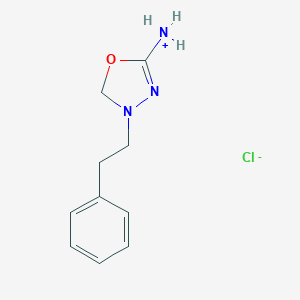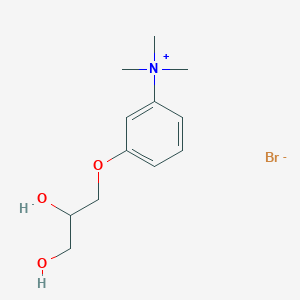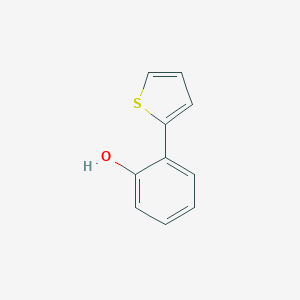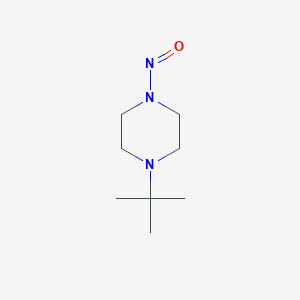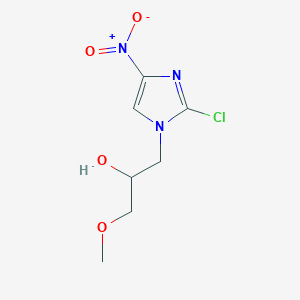
1-(2-Hydroxy-3-methyoxypropyl)-2-chloro-4-nitroimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxy-3-methyoxypropyl)-2-chloro-4-nitroimidazole is a chemical compound that is widely used in scientific research for its unique properties. It is a nitroimidazole derivative that has been studied extensively for its potential in various fields, including medicine, agriculture, and environmental science.
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxy-3-methyoxypropyl)-2-chloro-4-nitroimidazole involves its ability to act as an electron acceptor. It can undergo redox reactions with various electron donors, including enzymes and proteins. This property makes it useful in the study of various biological systems, including the electron transport chain and cellular respiration. It has also been shown to induce DNA damage, which can lead to cell death or apoptosis.
Effets Biochimiques Et Physiologiques
1-(2-Hydroxy-3-methyoxypropyl)-2-chloro-4-nitroimidazole has been shown to have various biochemical and physiological effects. It has been shown to induce DNA damage, which can lead to cell death or apoptosis. It has also been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, it has been shown to have anti-tumor properties and has been studied for its potential in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2-Hydroxy-3-methyoxypropyl)-2-chloro-4-nitroimidazole is its unique properties as an electron acceptor. This property makes it useful in the study of various biological systems, including the electron transport chain and cellular respiration. Additionally, it has been shown to have anti-tumor properties and has been studied for its potential in cancer therapy. However, one of the limitations of 1-(2-Hydroxy-3-methyoxypropyl)-2-chloro-4-nitroimidazole is its potential toxicity. It has been shown to induce DNA damage, which can lead to cell death or apoptosis. Therefore, caution should be taken when handling and using this compound in lab experiments.
Orientations Futures
There are several future directions for the study of 1-(2-Hydroxy-3-methyoxypropyl)-2-chloro-4-nitroimidazole. One potential direction is the study of its anti-tumor properties and its potential in cancer therapy. Another potential direction is the study of its potential as an electron acceptor in various biological systems, including the electron transport chain and cellular respiration. Additionally, the study of its potential in environmental science, including its ability to degrade pollutants, is another future direction for research.
Méthodes De Synthèse
The synthesis of 1-(2-Hydroxy-3-methyoxypropyl)-2-chloro-4-nitroimidazole involves the reaction of 2-chloro-4-nitroimidazole with glycidol in the presence of a base. The reaction proceeds through the opening of the epoxide ring of glycidol and the substitution of the chloride group of 2-chloro-4-nitroimidazole. The resulting product is a white crystalline solid that is highly soluble in water and other polar solvents.
Applications De Recherche Scientifique
1-(2-Hydroxy-3-methyoxypropyl)-2-chloro-4-nitroimidazole has been used extensively in scientific research due to its unique properties. It is a potent electron acceptor and can undergo redox reactions with various electron donors. This property makes it useful in the study of various biological systems, including the electron transport chain and cellular respiration. It has also been used in the study of DNA damage and repair mechanisms.
Propriétés
Numéro CAS |
111119-29-0 |
|---|---|
Nom du produit |
1-(2-Hydroxy-3-methyoxypropyl)-2-chloro-4-nitroimidazole |
Formule moléculaire |
C7H10ClN3O4 |
Poids moléculaire |
235.62 g/mol |
Nom IUPAC |
1-(2-chloro-4-nitroimidazol-1-yl)-3-methoxypropan-2-ol |
InChI |
InChI=1S/C7H10ClN3O4/c1-15-4-5(12)2-10-3-6(11(13)14)9-7(10)8/h3,5,12H,2,4H2,1H3 |
Clé InChI |
VXFYUTQHAIJKMR-UHFFFAOYSA-N |
SMILES |
COCC(CN1C=C(N=C1Cl)[N+](=O)[O-])O |
SMILES canonique |
COCC(CN1C=C(N=C1Cl)[N+](=O)[O-])O |
Synonymes |
1-(2-hydroxy-3-methyoxypropyl)-2-chloro-4-nitroimidazole HMCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Aminobenzo[d]thiazole-6-carbaldehyde](/img/structure/B25873.png)
